molecular formula C7H6FNO2 B1270789 5-Amino-2-fluorobenzoic acid CAS No. 56741-33-4

5-Amino-2-fluorobenzoic acid

Cat. No.: B1270789
CAS No.: 56741-33-4
M. Wt: 155.13 g/mol
InChI Key: WYGAIOJWQDRBRJ-UHFFFAOYSA-N
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Description

5-Amino-2-fluorobenzoic acid (CAS: 56741-33-4) is a fluorinated aromatic compound with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol . It features an amino group (-NH₂) at the 5th position and a fluorine atom at the 2nd position on the benzoic acid backbone. This structural configuration enhances its reactivity and suitability for pharmaceutical applications, particularly as an intermediate in drug synthesis.

Preparation Methods

Cyclization-Oxidation Route

Reaction Sequence and Conditions

This method, patented by CN1477097A, utilizes 4-fluoroaniline as the starting material:

  • Condensation : 4-Fluoroaniline reacts with chloral hydrate and hydroxylamine hydrochloride in aqueous HCl (20–25°C, 2–4 hours) to form N-(4-fluorophenyl)-2-(hydroxyimine)acetamide.
  • Cyclization : The intermediate undergoes cyclization in concentrated H2SO4 (90–100°C, 1–2 hours) to yield 5-fluoro-1H-indole-2,3-dione.
  • Oxidation : Alkaline H2O2 (15–25% NaOH/KOH, 80–90°C, 4–6 hours) oxidizes the dione to 5-AFBA, followed by xylene recrystallization.

Performance Metrics

Step Yield (%) Purity (%) Key Reagents
Condensation 85 92 Chloral hydrate, NH2OH·HCl
Cyclization 78 89 H2SO4 (98%)
Oxidation 69.8 98 H2O2, NaOH

Advantages : Low-cost reagents, mild temperatures, and scalability.
Limitations : Multi-step purification and moderate overall yield.

Nitration-Hydrogenation-Acetylation Route

Synthetic Pathway

Reported in US5514676A, this route begins with 2-fluorobenzoic acid :

  • Nitration : HNO3/H2SO4 at 0–5°C introduces a nitro group at position 3, forming 3-nitro-2-fluorobenzoic acid.
  • Hydrogenation : Catalytic hydrogenation (Pd/C, H2, 50–60°C) reduces the nitro group to an amine, yielding 3-amino-2-fluorobenzoic acid.
  • Acetylation : Acetic anhydride in pyridine acetylates the amine, followed by hydrolysis (HCl, 100°C) to isolate 5-AFBA.

Optimization Insights

  • Nitration : Excess HNO3 improves regioselectivity but risks over-nitration.
  • Hydrogenation : Pd/C loading (5–10 wt%) balances cost and efficiency.

Advantages : High regiochemical control.
Limitations : Hazardous nitration conditions and costly catalysts.

Benzylation-Oxidation-Hydrogenolysis Route

Multi-Step Synthesis

CN103980135A details a four-step process starting with m-fluoroaniline :

  • Dibenzylation : Benzyl chloride (2.4–3.0 eq) in DMF with KI forms N,N-dibenzyl-3-fluoroaniline (80–85% yield).
  • Vilsmeier-Haack Formylation : POCl3 in DMF generates 4-(dibenzylamino)-2-fluorobenzaldehyde (70–75% yield).
  • Oxidation : NaClO2/H2O2 in acetone oxidizes the aldehyde to 4-(dibenzylamino)-2-fluorobenzoic acid (74.3% yield).
  • Hydrogenolysis : Pd/C-catalyzed hydrogenolysis (10 atm H2, 60°C) removes benzyl groups, yielding 5-AFBA (96.7% yield).

Industrial Applicability

  • Catalyst Reuse : Pd/C retains activity for 3–5 cycles with minimal leaching.
  • Solvent Recovery : Acetone and methanol are recycled via distillation, reducing costs.

Advantages : Exceptional yield and purity (>98%).
Limitations : Labor-intensive benzylation/debenzylation steps.

Friedel-Crafts Acylation Route

Alternative Approach

A PMC study employs 4-fluoroaniline with AlCl3 and trichloroacetyl chloride:

  • Acylation : Friedel-Crafts reaction (DCM, 0°C, 16 hours) forms 1-(2-amino-5-fluorophenyl)-2,2,2-trichloroethanone.
  • Demethylation : NaOMe/MeOH (0°C, 1 hour) hydrolyzes the ketone to 5-AFBA.

Key Observations

  • Side Reactions : Competing para-acylation reduces yield to ~50%.
  • Purification : Silica gel chromatography is required due to byproduct formation.

Advantages : Avoids extreme temperatures.
Limitations : Low yield and chromatographic purification.

Comparative Analysis of Methods

Parameter Cyclization-Oxidation Nitration-Hydrogenation Benzylation Route Friedel-Crafts
Starting Material 4-Fluoroaniline 2-Fluorobenzoic acid m-Fluoroaniline 4-Fluoroaniline
Steps 3 3 4 2
Overall Yield (%) 69.8 55–60 96.7 50
Key Reagents H2O2, H2SO4 HNO3, Pd/C POCl3, Pd/C AlCl3
Industrial Feasibility High Moderate Very High Low

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and fluorine groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxydol and other peroxides.

    Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include various derivatives used in pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
5-Amino-2-fluorobenzoic acid has demonstrated potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. In studies, it has been shown to inhibit the growth of Mtb with a minimum inhibitory concentration (MIC) of 5 µM under specific conditions. The compound's mechanism involves interference with tryptophan biosynthesis, enhancing the host immune response against the infection .

Synthesis of Anticancer Agents
This compound is also involved in the synthesis of various bioactive molecules, including styrylquinazolinones, which exhibit anticancer properties. The incorporation of fluorine into these compounds often enhances their biological activity and selectivity .

Microbial Genetics

Genetic Marker Selection
this compound is utilized in microbial genetics for the counterselection of TRP1, a commonly used genetic marker in Saccharomyces cerevisiae. This application is crucial for the development of yeast strains with specific genetic modifications, facilitating studies in gene function and expression .

Material Science

Fluorinated Polymers
In materials science, this compound serves as a precursor for the synthesis of fluorinated polymers. These polymers are valued for their thermal stability and chemical resistance, making them suitable for various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against Mtb using a murine model. The results indicated a significant reduction in bacterial load in spleens of infected mice treated with this compound compared to controls, demonstrating its potential as a therapeutic agent .

Case Study 2: Synthesis Pathways

Research on the synthesis pathways involving this compound highlighted its role in producing novel fluorinated derivatives with enhanced biological activities. These derivatives were tested for their cytotoxicity and antimicrobial properties, showing promising results that warrant further investigation .

Data Tables

Activity TypeMIC (µM)Reference
Antimicrobial (against Mtb)5
Cytotoxicity (Vero cells)CC₅₀ = 64.5

Mechanism of Action

The mechanism of action of 5-Amino-2-fluorobenzoic acid involves its interaction with specific enzymes and molecular targets . For instance, in the synthesis of NSAIDs, the compound blocks the action of cyclooxygenase (COX) enzymes that produce prostaglandins, thereby reducing pain, inflammation, and fever. In herbicides, it inhibits the acetolactate synthase (ALS) enzyme necessary for the biosynthesis of branched-chain amino acids.

Comparison with Similar Compounds

Key Properties :

  • Melting Point : 190–192°C
  • Storage : Requires protection from light and moisture, stored under inert atmosphere at room temperature .
  • Hazards : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

The physicochemical and functional properties of 5-amino-2-fluorobenzoic acid can be contextualized against structurally related benzoic acid derivatives. Below is a detailed comparison:

Table 1: Comparative Analysis of Fluorinated and Halogenated Benzoic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features/Applications
This compound 56741-33-4 C₇H₆FNO₂ 155.13 190–192 Pharmaceutical intermediate; targets enzymes and receptors
4-Amino-2-fluorobenzoic acid 446-31-1 C₇H₆FNO₂ 155.13 209–211 Higher melting point due to para-amino group; used in peptide coupling
4-Amino-3-fluorobenzoic acid 455-87-8 C₇H₆FNO₂ 155.13 214–216 Meta-fluorine position alters electronic properties; agrochemical applications
4-Amino-2-fluoro-5-methoxybenzoic acid 1001346-91-3 C₈H₈FNO₃ 185.15 Not reported Methoxy group enhances lipophilicity; studied for anticancer activity
2-Amino-5-fluoro-3-methylbenzoic acid 874804-25-8 C₈H₈FNO₂ 169.15 Not reported Methyl group improves metabolic stability; potential in kinase inhibitors
5-Bromo-2-fluorobenzoic acid 146328-85-0 C₇H₄BrFO₂ 219.02 Not reported Bromine enhances electrophilicity; used in cross-coupling reactions
2-Amino-4-chlorobenzoic acid 89-77-0 C₇H₆ClNO₂ 171.57 231–235 Chlorine substitution increases melting point; dye intermediate

Key Differences and Trends :

Substituent Position and Melting Points: The position of the amino and halogen groups significantly impacts melting points. For example, 4-amino-2-fluorobenzoic acid (mp 209–211°C) has a higher melting point than this compound (190–192°C) due to stronger intermolecular interactions in the para-substituted isomer . Chlorinated analogs (e.g., 2-amino-4-chlorobenzoic acid, mp 231–235°C) exhibit higher melting points than fluorinated derivatives due to chlorine’s larger atomic size and polarizability .

Biological Activity: this compound is prioritized in medicinal chemistry for its ability to modulate enzyme activity (e.g., kinase inhibitors) . 4-Amino-2-fluoro-5-methoxybenzoic acid shows enhanced membrane permeability due to the methoxy group, making it a candidate for CNS-targeting drugs .

Synthetic Utility: Brominated derivatives (e.g., 5-bromo-2-fluorobenzoic acid) are preferred in Suzuki-Miyaura cross-coupling reactions for constructing biaryl scaffolds . Chlorinated compounds (e.g., 2-amino-5-chlorobenzoic acid) serve as intermediates in pesticide synthesis .

Hazards: Most amino-fluorobenzoic acids share similar hazards (skin/eye irritation), but chlorinated analogs may pose additional environmental risks due to chlorine’s persistence .

Biological Activity

5-Amino-2-fluorobenzoic acid (5-FABA) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and applications based on recent studies and findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group and a fluorine atom attached to a benzoic acid backbone. The molecular formula is C7H6FNO2C_7H_6FNO_2. The synthesis of 5-FABA typically involves the fluorination of 2-amino benzoic acid, which can be achieved through various chemical methods, including electrophilic aromatic substitution.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 5-FABA. It has been shown to exhibit activity against various pathogens, including bacteria and fungi. For instance, it has been evaluated for its efficacy against Mycobacterium tuberculosis (Mtb), where it demonstrated a minimum inhibitory concentration (MIC) of 5 µM under tryptophan-deprived conditions. This suggests that 5-FABA may disrupt tryptophan biosynthesis in Mtb, leading to reduced bacterial growth .

2. Anticancer Activity

5-FABA has also been investigated for its anticancer properties. Research indicates that compounds structurally related to 5-FABA can inhibit tubulin polymerization, a crucial process for cancer cell division. In vitro studies have shown that certain derivatives of 5-FABA can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell cycle regulation and apoptosis .

3. Role in Genetic Research

In genetic studies, 5-FABA serves as a counterselection agent for the TRP1 marker in yeast, facilitating the selection of genetically modified organisms. This application underscores its utility in microbial genetics and synthetic biology .

The mechanisms by which 5-FABA exerts its biological effects are multifaceted:

  • Inhibition of Tryptophan Biosynthesis : By interfering with enzymes involved in tryptophan biosynthesis in Mtb, 5-FABA compromises the pathogen's ability to thrive under nutrient-limited conditions.
  • Induction of Apoptosis : In cancer cells, 5-FABA may activate apoptotic pathways through the modulation of cell cycle regulators and stress response pathways .
  • Genetic Manipulation : Its role as a selective agent highlights its importance in genetic engineering applications.

Case Studies

StudyFocusFindings
Toyn et al. (2000)Genetic SelectionDemonstrated the use of 5-FABA as a counterselection agent for TRP1 in Saccharomyces cerevisiae .
Recent Antimicrobial ResearchTuberculosisShowed MIC values indicating effective inhibition of Mtb growth under specific conditions .
Cancer ResearchCell Line StudiesIndicated potential anticancer effects through apoptosis induction in various cancer cell lines .

Properties

IUPAC Name

5-amino-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGAIOJWQDRBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371016
Record name 5-Amino-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56741-33-4
Record name 5-Amino-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-fluorobenzoic acid
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Synthesis routes and methods I

Procedure details

111 g of 2-fluoro-5-nitrobenzoic acid was dissolved in 1 liter of ethyl acetate. To this solution was added 5 g of 5 percent palladium on charcoal. The mixture was hydrogenated on a Parr apparatus for 24 hours at 20° C. at 50 psi of hydrogen. The theoretical amount of hydrogen was absorbed. The solution was filtered, then evaporated to dryness to provide a tan residue of 95.2 g of 5-amino-2-fluorobenzoic acid.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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